2-Hydroxyethyl lactate
Overview
Description
2-Hydroxyethyl lactate, also known as 2-hydroxyethyl 2-hydroxypropanoate, is a compound with the chemical formula C5H10O4. It is a colorless to slightly yellow liquid that is soluble in water and ethanol. This compound is known for its hydrophilic properties due to the presence of both hydroxyl and carboxyl groups.
Preparation Methods
2-Hydroxyethyl lactate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves heating lactic acid and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification. The reaction mixture is then subjected to distillation to remove water and obtain the desired product .
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
2-Hydroxyethyl lactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxyethyl lactate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a biodegradable solvent in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of biodegradable plastics and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of 2-hydroxyethyl lactate involves its interaction with biological membranes and enzymes. Its hydrophilic nature allows it to penetrate cell membranes and interact with intracellular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
2-Hydroxyethyl lactate can be compared with other similar compounds such as:
Ethyl lactate: Another ester of lactic acid, but with ethanol instead of ethylene glycol. It is also used as a solvent and in biodegradable plastics.
Methyl lactate: Similar to ethyl lactate but with methanol. It has similar applications but different physical properties.
Propylene glycol lactate: An ester of lactic acid with propylene glycol, used in similar applications but with different solubility and stability profiles
This compound stands out due to its unique combination of hydrophilic properties and biodegradability, making it a versatile compound in various fields.
Properties
IUPAC Name |
2-hydroxyethyl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOWOLLEVWDWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952134 | |
Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29671-83-8 | |
Record name | Propanoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29671-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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